2,3-Dimethylmaleimide
Description
2,3-Dimethylmaleimide is a chemical compound that has been studied in various contexts, including its role in enzymatic reactions and its structural characteristics. The compound has been synthesized and characterized through different methods, and its molecular structure has been analyzed using techniques such as X-ray crystallography.
Synthesis Analysis
The synthesis of N-phenyl-2,3-dimethylmaleimide has been achieved through the condensation of PhNH2 with 2,3-dimethylmaleic anhydride. This reaction proceeds via a one-step mechanism, leading to the formation of N-phenyl-2,3-dimethylmaleimide without producing the corresponding isomaleimide .
Molecular Structure Analysis
The molecular structure of 2,3-dimethylmaleimide derivatives has been elucidated using X-ray diffraction techniques. For instance, the crystal structure of N-phenyl-2,3-dimethylmaleimide has been determined, providing insights into the molecular arrangement and confirming the product of the synthesis .
Chemical Reactions Analysis
2,3-Dimethylmaleimide has been involved in various chemical reactions. One such reaction is the enzymatic conversion of 2,3-dimethylmalic acid to propionate and pyruvate by 2,3-dimethylmalate lyase, an enzyme purified from Clostridium barkeri . Additionally, the compound has been used to generate novel classes of dienes through regioselective tandem ylide addition-eliminative olefination, which are suitable for constructing precursors for type 2 intramolecular Diels-Alder reactions .
Physical and Chemical Properties Analysis
The physical properties of 2,3-dimethylmalic acid, a related compound, have been characterized, with a melting point of 99-100 degrees Celsius and a specific optical rotation . The chemical properties include its role as a substrate for the enzyme 2,3-dimethylmalate lyase, which is involved in the degradation of nicotinic acid by C. barkeri . The enzyme's specificity for the (2R,3S)-2,3-dimethylmalate isomer has been established through stereochemical studies and three-dimensional X-ray structure analysis .
properties
IUPAC Name |
3,4-dimethylpyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-3-4(2)6(9)7-5(3)8/h1-2H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWMBHJPUJJJME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170446 | |
Record name | 2,3-Dimethylmaleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylmaleimide | |
CAS RN |
17825-86-4 | |
Record name | 2,3-Dimethylmaleimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017825864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethylmaleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DIMETHYLMALEIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56B9BV5BAR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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